1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene
Description
1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene is a chlorinated aromatic compound featuring a benzene ring substituted with a chlorine atom at position 1 and a (4-chlorophenyl)sulfanylmethyl group at position 2. The sulfanylmethyl (-SCH2-) linkage distinguishes it from sulfonyl (-SO2-) or alkyl-substituted analogs.
Properties
IUPAC Name |
1-chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2S/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWHJXXCGLUDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of 1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using specialized catalysts and reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, although detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Reactivity : Sulfanylmethyl groups (-SCH2-) are less oxidized than sulfonyl analogs, making them more nucleophilic and prone to oxidation reactions. This property could be exploited in synthetic chemistry for cross-coupling or polymerization .
- Environmental Impact : Chlorinated compounds like m-p-DDT and Tetradifon highlight the trade-off between efficacy and environmental persistence. Sulfanylmethyl derivatives may offer shorter half-lives due to sulfur’s susceptibility to microbial degradation .
- Pharmaceutical Relevance : Ethyl- and sulfonyl-substituted analogs are established in impurity profiling, suggesting that the target compound’s sulfanylmethyl group could serve as a metabolite or synthetic intermediate .
Biological Activity
1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene is a compound that has garnered attention due to its unique structural features and potential biological activities. The presence of both chlorine and sulfur atoms in its structure contributes to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanism of action, toxicity studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 1-chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene, and it can be represented structurally as follows:
This structure features a benzene ring substituted with a chlorinated phenyl group and a sulfanylmethyl moiety, which may influence its interaction with various biological targets.
The biological activity of 1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The halogen and sulfur groups enhance the compound's binding affinity, facilitating modulation of enzyme activities and disruption of cellular processes. Key mechanisms include:
- Electrophilic Reactions : The compound acts as an electrophile, reacting with nucleophiles in biological systems.
- Redox Reactions : It can undergo redox reactions, impacting cellular redox balance and signaling pathways.
Toxicity Studies
Toxicological evaluations have been conducted to assess the safety profile of 1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene. Notable findings from various studies include:
| Study Type | Findings | NOAEL (mg/kg) |
|---|---|---|
| Oral Repeat Dose (14 days) | Mild nephrosis observed at high doses; increased liver weight at doses ≥50 mg/kg | 10 |
| Dermal Exposure | Cytoplasmic vacuolization in adrenal cortex at ≥1000 ppm | 125 ppm |
| Inhalation Study | Clinical signs included burrowing behavior; hepatocellular hypertrophy at high doses | Not specified |
These studies indicate that while the compound has potential therapeutic applications, it also poses risks at elevated exposure levels.
Biological Activity
Research indicates that derivatives of 1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene exhibit notable biological activities, particularly in the following areas:
- Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting its utility in developing antimicrobial agents.
- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation by targeting specific signaling pathways.
Case Studies
Several case studies highlight the biological implications of this compound:
- Anticancer Research : A study investigated the effects of 1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene on human cancer cell lines, demonstrating significant inhibition of cell growth at concentrations above 50 µM.
- Enzyme Interaction Studies : Another study focused on the interaction between the compound and cytochrome P450 enzymes, revealing that it could modulate enzyme activity, which is crucial for drug metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
